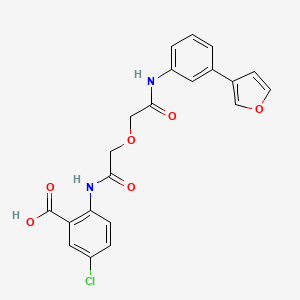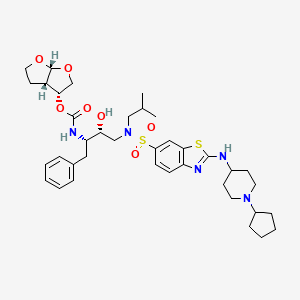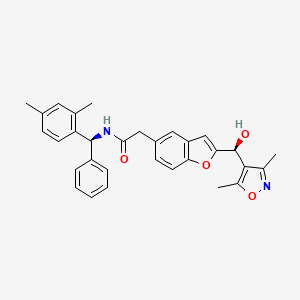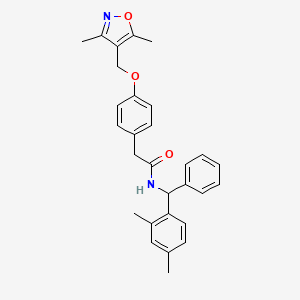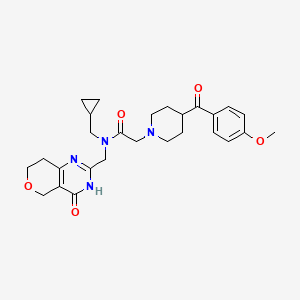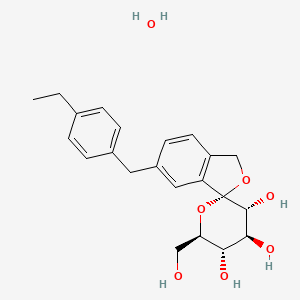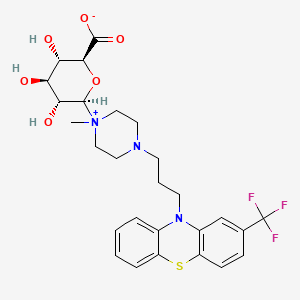
Trifluoperazine N-Glucuronide
描述
三氟拉嗪N-葡萄糖醛酸酯是抗精神病药物三氟拉嗪的代谢产物。 它是通过葡萄糖醛酸化过程形成的,该过程由酶UDP-葡萄糖醛酸转移酶(UGT)同工型UGT1A4催化 。 该化合物以其抗抑郁和抗精神病活性而闻名 .
作用机制
三氟拉嗪N-葡萄糖醛酸酯通过与体内特定分子靶标相互作用发挥作用。 已知它会抑制某些细胞色素P450酶的活性,这些酶在药物代谢中起着至关重要的作用 。 此外,它会影响UGT酶的活性,影响其他化合物的葡萄糖醛酸化 .
类似化合物:
- 三氟拉嗪
- 丙咪嗪N-葡萄糖醛酸酯
- 异丙酚-O-葡萄糖醛酸酯
- 齐多夫定-5'-葡萄糖醛酸酯
比较: 三氟拉嗪N-葡萄糖醛酸酯因其由三氟拉嗪特异性形成及其独特的药理特性而独一无二。 与其他葡萄糖醛酸酯不同,它具有显著的抗抑郁和抗精神病活性 。 此外,它与UGT1A4的相互作用使其有别于其他葡萄糖醛酸化代谢物 .
总之,三氟拉嗪N-葡萄糖醛酸酯是一种重要的化合物,在科学研究中具有多种应用,并具有潜在的治疗益处。它的独特特性和相互作用使其成为各个领域研究的宝贵对象。
生化分析
Biochemical Properties
Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . It catalyzes the formation of imipramine and this compound . This interaction involves the enzymatic activities of human UGT1A1, UGT1A4, and UGT1A6 .
Cellular Effects
It is known that it interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It is known to catalyze the formation of imipramine and this compound . This suggests that it may have binding interactions with these biomolecules, leading to changes in their activity.
Metabolic Pathways
This compound is involved in the metabolic pathways catalyzed by the UGT1A isoforms . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.
准备方法
合成路线和反应条件: 三氟拉嗪N-葡萄糖醛酸酯是通过三氟拉嗪的葡萄糖醛酸化合成。 此过程涉及将来自UDP-葡萄糖醛酸的葡萄糖醛酸部分转移到三氟拉嗪上,该过程由酶UGT1A4促进 。 反应通常发生在肝脏中,UGT1A4在肝脏中表达 .
工业生产方法: 三氟拉嗪N-葡萄糖醛酸酯的工业生产涉及在受控环境中使用重组UGT1A4酶,以确保高产量和纯度。 该过程包括制备三氟拉嗪和UDP-葡萄糖醛酸,然后在最佳pH和温度条件下进行酶促反应 .
化学反应分析
反应类型: 三氟拉嗪N-葡萄糖醛酸酯主要进行葡萄糖醛酸化,这是一种结合反应。 该反应涉及将葡萄糖醛酸添加到三氟拉嗪的氮原子上 .
常见试剂和条件: 葡萄糖醛酸化反应需要UDP-葡萄糖醛酸作为葡萄糖醛酸供体,需要UGT1A4作为催化剂。 反应通常在生理pH和温度下在缓冲溶液中进行 .
科学研究应用
三氟拉嗪N-葡萄糖醛酸酯在科学研究中具有多种应用:
相似化合物的比较
- Trifluoperazine
- Imipramine N-Glucuronide
- Propofol-O-Glucuronide
- Zidovudine-5’-Glucuronide
Comparison: Trifluoperazine N-Glucuronide is unique due to its specific formation from trifluoperazine and its distinct pharmacological properties. Unlike other glucuronides, it has notable antidepressant and antipsychotic activities . Additionally, its interaction with UGT1A4 sets it apart from other glucuronidated metabolites .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYPHWNGUDUHIW-ARXROMJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858504 | |
| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165602-90-4 | |
| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?
A1: this compound is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.
Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?
A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on this compound formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.
Q3: Can this compound formation be used to study UGT1A4 inhibition?
A3: Yes, this compound formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of this compound formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.
Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?
A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


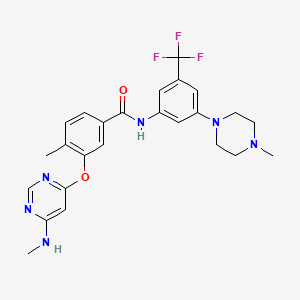
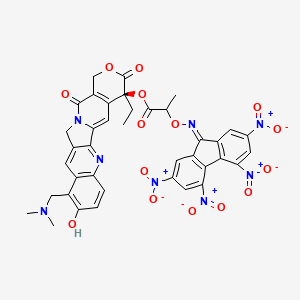
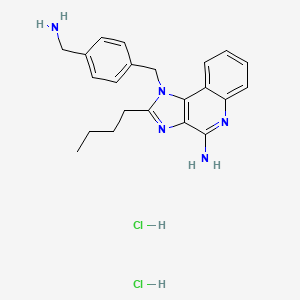

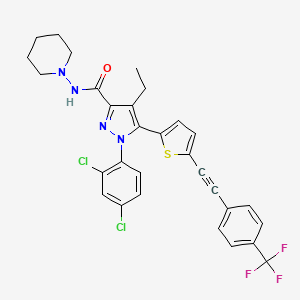
![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)
